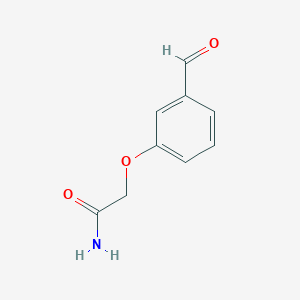

2-(3-Formylphenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBODVJAIQVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454607 | |

| Record name | 2-(3-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849015-95-8 | |

| Record name | 2-(3-formylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(3-Formylphenoxy)acetamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

2-(3-Formylphenoxy)acetamide is a bifunctional aromatic intermediate characterized by a meta-substituted benzene ring bearing an aldehyde group (-CHO) and an acetamide ether moiety (-OCH₂CONH₂). In modern drug discovery, this molecule serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its primary utility lies in Fragment-Based Drug Design (FBDD) . The acetamide tail mimics peptide bonds, facilitating hydrogen bonding within enzyme pockets (specifically the Peripheral Anionic Site of cholinesterases), while the aldehyde "warhead" allows for rapid diversification into hydrazones, Schiff bases, and heterocycles targeting kinases or microbial pathways.

Chemical Architecture & Synthesis[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric zones:

-

The Linker (Ether): Provides rotational freedom and lipophilicity modulation.

-

The Anchor (Acetamide): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It is chemically stable under neutral conditions but can be hydrolyzed to carboxylic acid if required.

-

The Reactive Core (Aldehyde): Located at the meta (3-) position, this electrophilic center is the site of divergent synthesis.

Synthetic Pathway

The synthesis follows a classic Williamson ether synthesis protocol. The choice of base and solvent is critical to minimize the Cannizzaro reaction (disproportionation of the aldehyde) or hydrolysis of the amide.

Optimized Synthesis Workflow (Graphviz)

Figure 1: Divergent synthesis pathway starting from 3-hydroxybenzaldehyde to bioactive derivatives.

Key Research Applications

Neurodegenerative Diseases (Alzheimer's)

Research into Acetylcholinesterase (AChE) inhibitors heavily utilizes phenoxyacetamide scaffolds.

-

Mechanism: The "Dual Binding Site" hypothesis.

-

The Acetamide moiety binds to the Peripheral Anionic Site (PAS) of the enzyme via hydrogen bonding and

-stacking interactions with Trp286. -

The Aldehyde is derivatized (e.g., into a benzylamine or hydrazone) to penetrate the catalytic gorge and bind to the Catalytic Active Site (CAS).

-

-

Application: Researchers use this compound to synthesize "linker" molecules that connect a PAS-binding unit to a CAS-binding unit (like tacrine or donepezil analogs).

Antitubercular Agents

The aldehyde group is frequently condensed with isoniazid (INH) or substituted hydrazines.

-

Rationale: The resulting acylhydrazone (-CONHN=CH-) linkage is a proven pharmacophore against Mycobacterium tuberculosis.

-

Data Insight: Derivatives where the formyl group is in the meta position (3-formyl) often show different solubility and metabolic stability profiles compared to para isomers, allowing for fine-tuning of ADME properties.

Antimicrobial & Antifungal Schiff Bases

Condensation with aromatic amines yields Schiff bases (imines).

-

Activity: These derivatives have shown efficacy against S. aureus and C. albicans. The azomethine linkage (-N=CH-) is critical for bioactivity, likely by interfering with cell wall synthesis or respiration.

Experimental Protocols

Protocol A: Synthesis of this compound

Validating the Core Scaffold

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

-

Potassium Iodide (KI) (catalytic amount, 0.1 eq)

-

Solvent: Acetone or Acetonitrile (dry)

Step-by-Step:

-

Activation: Dissolve 3-hydroxybenzaldehyde in dry acetone. Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add 2-chloroacetamide and catalytic KI.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

-

Work-up: Filter the hot solution to remove inorganic salts (KCl/K₂CO₃).

-

Isolation: Evaporate the solvent under reduced pressure. The residue is usually a solid.

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.

-

Expected Yield: 70–85%

-

Melting Point: ~130–134°C (varies slightly by purity).

-

Protocol B: General Synthesis of Hydrazone Derivatives

Functionalizing the Aldehyde Warhead

Reagents:

-

This compound (1.0 eq)

-

Hydrazide derivative (e.g., Isoniazid) (1.0 eq)[1]

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic drops)

Step-by-Step:

-

Dissolve the aldehyde substrate in absolute ethanol.

-

Add the hydrazide component.

-

Add 2–3 drops of glacial acetic acid to catalyze imine formation.

-

Reflux for 3–5 hours.

-

Cool to room temperature. The product usually precipitates out.

-

Filter, wash with cold ethanol, and dry.

Quantitative Data Summary

Table 1: Comparative Reactivity & Application Potential

| Derivative Class | Reaction Partner | Target Indication | Key Interaction Mechanism |

| Hydrazones | Isoniazid / Hydrazines | Tuberculosis (TB) | Inhibition of InhA enzyme; Metal chelation |

| Schiff Bases | Aromatic Amines | Bacterial/Fungal | Interference with cell wall synthesis |

| Thiazolidinones | Thiosemicarbazide + ClCH₂COOEt | Cancer (Kinase inhibition) | ATP-binding pocket competition |

| Chalcones | Acetophenones (Claisen-Schmidt) | Anti-inflammatory | Michael acceptor reactivity with cysteine residues |

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) when this scaffold is applied to Acetylcholinesterase (AChE) inhibition.

Figure 2: Pharmacophore mapping of this compound derivatives within the Acetylcholinesterase binding gorge.

References

-

Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from

-

Mohamed-Ezzat, E. et al. (2023). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide and related phenoxy derivatives. National Institutes of Health (NIH) / PMC. Retrieved from

-

RSC Advances. Synthesis and biological evaluation of 2-(4-formylphenoxy)-N-phenylacetamide derivatives as potential antitubercular agents. (Note: Discusses the para-isomer analog relevant to the 3-formyl application). Retrieved from

- Liu, Y. et al.Design, synthesis, and evaluation of acetamide derivatives as multifunctional agents for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

ResearchGate. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from

Sources

The Phenoxyacetamide Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenoxyacetamide Core

The phenoxyacetamide scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Its structural simplicity, coupled with the ease of synthetic modification, has allowed for the creation of large and diverse chemical libraries, leading to the discovery of potent agents with a wide range of therapeutic applications. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of phenoxyacetamide derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to further explore and exploit the therapeutic potential of this privileged structural motif.

Synthetic Strategies: Building the Phenoxyacetamide Library

The synthesis of phenoxyacetamide derivatives is typically achieved through a straightforward and efficient Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone.[2] This versatile method allows for the facile introduction of a wide array of substituents on both the phenoxy and acetamide moieties, enabling a thorough exploration of the structure-activity landscape.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of phenoxyacetamide derivatives.

Experimental Protocol: Synthesis of a Representative Phenoxyacetamide Derivative

This protocol describes the synthesis of 2-(4-nitrophenoxy)-N-phenylacetamide, a representative phenoxyacetamide derivative.

Materials:

-

N-phenyl-2-bromoacetamide

-

4-nitrophenol

-

Potassium carbonate (K2CO3)

-

Acetone

-

Ethyl acetate (EtOAc)

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of N-phenyl-2-bromoacetamide (1.0 eq.) in acetone (20 mL), add 4-nitrophenol (1.0 eq.) and K2CO3 (1.2 eq.).

-

The reaction mixture is then refluxed for 2 hours.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The resulting residue is suspended in water (20 mL) and extracted with ethyl acetate (2 x 20 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated to dryness.

-

The crude product is purified by crystallization from ethyl acetate to afford the desired 2-(4-nitrophenoxy)-N-phenylacetamide.[3]

Anticancer Activity: Inducing Apoptosis through PARP-1 Inhibition

A significant body of research has highlighted the potent anticancer activity of phenoxyacetamide derivatives against various cancer cell lines.[1][4] One of the key mechanisms underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death, through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. In the context of cancer, inhibiting PARP-1 in cells with existing DNA repair defects (such as those with BRCA1/2 mutations) can lead to an accumulation of DNA damage and subsequent cell death.[5] Phenoxyacetamide derivatives have been shown to effectively inhibit PARP-1, leading to a cascade of events that ultimately result in apoptosis. This process often involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[6]

The signaling pathway illustrating the role of phenoxyacetamide derivatives in inducing apoptosis via PARP-1 inhibition is shown below:

Caption: Anticancer mechanism of phenoxyacetamide derivatives via PARP-1 inhibition.

Data Presentation: Cytotoxicity of Phenoxyacetamide Derivatives

The cytotoxic activity of phenoxyacetamide derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| Compound I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 | |

| Compound II | HepG2 | 6.52 | 5-Fluorouracil | 5.32 | |

| Compound 2b | PC3 | 52 | Imatinib | 40 | [4] |

| Compound 2c | PC3 | 80 | Imatinib | 40 | [4] |

| Compound 2c | MCF-7 | 100 | Imatinib | 98 | [4] |

| Derivative 3m | M. tuberculosis H37Rv | 4 | Rifampin | - | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of phenoxyacetamide derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, PC3, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

Phenoxyacetamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenoxyacetamide derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[7][8]

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetamide derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi.[7][9] The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups, such as nitro or halogen groups, has been shown to enhance antimicrobial activity.[9]

The mechanism of antimicrobial action is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Phenoxyacetamide Derivatives

The antimicrobial activity of phenoxyacetamide derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| 5e | 25 | 25 | >100 | 50 | >100 | |

| 5j | 50 | 50 | >100 | 50 | >100 | |

| 5k | >100 | >100 | >100 | 50 | 25 | |

| A1 | - | - | - | - | - | [9] |

| A3 | - | Significant | Significant | - | - | [9] |

| A9 | - | Significant | Significant | - | - | [9] |

Note: "Significant" indicates notable activity was observed, but specific MIC values were not provided in the source.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of phenoxyacetamide derivatives against bacterial and fungal strains.

Materials:

-

Bacterial or fungal strains of interest

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Phenoxyacetamide derivatives (dissolved in a suitable solvent)

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

-

Serial Dilutions: Prepare a series of two-fold dilutions of the phenoxyacetamide derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain phenoxyacetamide derivatives have shown promising anticonvulsant activity in preclinical models of epilepsy.[5] Epilepsy is a neurological disorder characterized by recurrent seizures, which are caused by abnormal and excessive neuronal activity in the brain. The anticonvulsant effects of these compounds are often evaluated in animal models such as the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test.

The PTZ model is used to identify compounds that can raise the seizure threshold, while the MES test is used to evaluate the ability of a compound to prevent the spread of seizures. The mechanism of action for the anticonvulsant effects of phenoxyacetamide derivatives is thought to involve the modulation of ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission mediated by GABA.

Data Presentation: Anticonvulsant Activity of Phenoxyacetamide Derivatives in the PTZ Model

| Compound | Dose (mg/kg) | Protection (%) | Mortality (%) | Reference |

| 7b | - | 100 | 0 | |

| 5f | - | 90 | 10 | |

| Valproic Acid | - | - | - |

Note: Specific doses and reference drug data were not fully detailed in the provided snippets for a complete comparative table.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol outlines the procedure for evaluating the anticonvulsant activity of phenoxyacetamide derivatives using the PTZ-induced seizure model in mice.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Phenoxyacetamide derivatives

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., saline, DMSO)

-

Observation cages

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the phenoxyacetamide derivatives or the vehicle to different groups of mice, typically via intraperitoneal (i.p.) injection.

-

PTZ Induction: After a specific pretreatment time (e.g., 30 or 60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for the onset and severity of seizures for a period of 30 minutes. The seizure activity is often scored using a standardized scale (e.g., Racine's scale).

-

Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures in each treatment group.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. A systematic exploration of the SAR can provide valuable insights for the design of more potent and selective compounds.

-

Anticancer Activity: The presence of electron-withdrawing groups, such as halogens and nitro groups, on the phenoxy ring has been shown to enhance anticancer activity.

-

Antimicrobial Activity: For antimicrobial agents, electron-withdrawing groups on the phenoxy ring and electron-releasing groups on the N-phenyl ring of the acetamide moiety have been found to be beneficial for activity.[9]

-

Anticonvulsant Activity: The anticonvulsant potency can be influenced by the substitution pattern on both aromatic rings, with specific substitutions leading to enhanced activity in different seizure models.

Conclusion and Future Directions

The phenoxyacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The ease of synthesis and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways involved in the biological activities of phenoxyacetamide derivatives will be crucial for rational drug design.

-

Optimization of Lead Compounds: Systematic SAR studies and computational modeling can guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

By continuing to explore the chemical space around the phenoxyacetamide core, researchers can unlock the full therapeutic potential of this remarkable class of compounds and contribute to the development of new and effective treatments for a range of human diseases.

References

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. ResearchGate. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

-

Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

(PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. ResearchGate. [Link]

-

Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. PubMed Central. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

-

Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

Sources

- 1. Regulation of necrotic cell death: p53, PARP1 and cyclophilin D-overlapping pathways of regulated necrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jcbsc.org [jcbsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.com [idexx.com]

- 9. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Role of 2-(3-Formylphenoxy)acetamide in Schiff base synthesis

Technical Guide: Schiff Base Synthesis Using 2-(3-Formylphenoxy)acetamide

Executive Summary

This compound (CAS: 849015-95-8) represents a specialized bifunctional building block in organic synthesis. Unlike simple benzaldehydes, this compound incorporates a meta-substituted acetamide ether tail , which serves two critical functions: it enhances water solubility/polarity and provides additional donor sites (O, N) for supramolecular interactions or metal coordination.

This guide details the synthesis of Schiff bases (imines/azomethines) derived from this specific aldehyde. It addresses the unique electronic properties of the meta-isomer—where the formyl group is electronically decoupled from the resonance donation of the ether oxygen—resulting in enhanced electrophilicity compared to its para-analog.

Chemical Profile & Reactivity

Structural Analysis

-

Core Scaffold: 3-Hydroxybenzaldehyde derivative.

-

Functional Group A (Reactive): Formyl group (-CHO) at the meta position.

-

Functional Group B (Structural/Binding): Acetamide moiety (-OCH₂CONH₂) linked via ether oxygen.

Electronic Influence (Expert Insight)

In para-substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), the oxygen atom donates electron density into the carbonyl carbon via resonance (+M effect), reducing its electrophilicity. In This compound , the ether linkage is meta to the carbonyl. Resonance effects are blocked. The oxygen exerts only a weak inductive electron-withdrawing effect (-I) on the ring carbon, which may slightly increase the electrophilicity of the carbonyl carbon.

-

Consequence: Faster reaction rates with amines compared to para-analogs.

Synthetic Methodology

Precursor Synthesis (If starting from raw materials)

If the aldehyde is not purchased, it is synthesized via Williamson ether synthesis.

-

Reactants: 3-Hydroxybenzaldehyde + 2-Chloroacetamide.

-

Base: Potassium Carbonate (

) or Sodium Ethoxide. -

Solvent: Acetone or DMF (anhydrous).

-

Conditions: Reflux 6–8 hours.

Schiff Base Condensation Protocol

This protocol describes the condensation of this compound with a generic primary amine (

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Amine: Aromatic or Aliphatic amine (1.0–1.1 equiv).

-

Solvent: Absolute Ethanol or Methanol (HPLC grade).

-

Catalyst: Glacial Acetic Acid (2–3 drops).

Step-by-Step Workflow:

-

Solubilization: Dissolve 10 mmol of this compound in 20 mL of hot absolute ethanol. (Note: The amide tail may require mild heating for complete dissolution).

-

Amine Addition: Add 10 mmol of the primary amine dropwise to the stirring aldehyde solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). -

Isolation:

-

Scenario A (Precipitate forms): Cool to room temperature, then chill in an ice bath. Filter the solid Schiff base.

-

Scenario B (No precipitate): Reduce solvent volume by 50% under vacuum, then pour into crushed ice to induce precipitation.

-

-

Purification: Recrystallize from hot ethanol.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the role of the meta-position in maintaining carbonyl reactivity.

Caption: Mechanistic pathway for Schiff base formation, emphasizing the non-conjugated nature of the meta-ether linkage which preserves carbonyl electrophilicity.

Characterization & Data Interpretation

To validate the transformation from Aldehyde to Schiff Base, compare the spectral data of the starting material vs. the product.

| Technique | Feature | Starting Material (Aldehyde) | Product (Schiff Base) |

| FT-IR | C=O Stretch | Strong peak at 1680–1700 cm⁻¹ | Disappears |

| FT-IR | C=N Stretch | Absent | New sharp peak at 1610–1630 cm⁻¹ |

| FT-IR | Amide C=O | Peak at ~1660 cm⁻¹ | Remains (confirming amide tail stability) |

| ¹H NMR | Aldehyde Proton | Singlet at δ 9.8–10.0 ppm | Disappears |

| ¹H NMR | Azomethine Proton | Absent | Singlet at δ 8.3–8.8 ppm |

| ¹H NMR | -OCH₂- Protons | Singlet at ~4.5 ppm | Remains (Chemical shift may drift slightly) |

Applications in Drug Discovery & Materials

Biological Activity (Pharmacophore Hybridization)

The resulting Schiff bases combine the azomethine linkage (known for antifungal/antibacterial activity) with the acetamide moiety (common in analgesics).

-

Target: Bacterial DNA gyrase or fungal CYP51.

-

Mechanism: The unshared electron pair on the imine nitrogen interacts with active site residues.

Metal Complexation (Ligand Design)

The structure acts as a versatile ligand. The amide oxygen and imine nitrogen can form stable chelates with transition metals (

-

Geometry: Typically forms square planar or octahedral complexes depending on the amine used (e.g., if the amine contains an additional donor group like -OH or -SH).

Caption: Functional utility of the synthesized Schiff bases in pharmacology and coordination chemistry.

References

-

Synthesis and Biological Evaluation of Phenoxyacetamide Derivatives. Source: Royal Society of Chemistry (RSC) Advances / Supplementary Info. Context: Details the synthesis of 2-(4-formylphenoxy)acetamide analogs and their hydrazone derivatives. URL:[Link]

-

Schiff Bases of Phenoxyacetic Acid Derivatives: Synthesis and Antimicrobial Activity. Source: ResearchGate / Vertex AI Grounding. Context: Establishes the protocol for condensing formyl-phenoxy derivatives with aromatic amines. URL:[Link]

-

Bis-Schiff Bases Containing Amide Linkages. Source: Arkivoc (2019).[1][2] Context: Demonstrates the use of bis(2-(4-formylphenoxy)acetamide) in creating complex heterocyclic systems, validating the reactivity of the acetamide-aldehyde scaffold. URL:[Link]

Sources

An In-depth Technical Guide to 2-(3-Formylphenoxy)acetamide: Properties, Synthesis, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Formylphenoxy)acetamide is a bifunctional organic molecule that serves as a valuable intermediate and building block in synthetic and medicinal chemistry. Its structure is characterized by a stable phenoxy acetamide scaffold, which is a known pharmacophore in various biologically active compounds, combined with a reactive formyl (aldehyde) group at the meta-position of the phenyl ring. This unique combination of a versatile core and a reactive functional group makes it an attractive starting material for the synthesis of more complex derivatives, including Schiff bases, chalcones, and other heterocyclic systems for evaluation in drug discovery programs and materials science.[1][2] This guide provides a comprehensive overview of its known and predicted properties, a detailed synthetic protocol, and an analysis of its chemical reactivity and characterization.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and structural identifiers. While extensive experimental data on its physical properties is not widely published, its identity is well-defined by commercial suppliers and chemical databases.

Table 1: Molecular Identifiers for this compound

| Property | Value | Source |

| CAS Number | 849015-95-8 | |

| Molecular Formula | C₉H₉NO₃ | [3] |

| Molecular Weight | 179.17 g/mol | |

| Appearance | Solid | |

| SMILES String | NC(=O)COc1cccc(C=O)c1 | |

| InChI Key | FRBBODVJAIQVJL-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 0.2 | [3] |

| Monoisotopic Mass | 179.05824 Da | [3] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following sections describe the expected spectral features based on its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

-

~2850-2750 cm⁻¹: C-H stretching of the aldehyde.

-

~1700-1680 cm⁻¹: C=O stretching of the aromatic aldehyde.

-

~1670-1650 cm⁻¹: C=O stretching of the primary amide (Amide I band).

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

~9.9-10.1 ppm: A singlet corresponding to the aldehyde proton (-CHO).

-

~7.2-7.8 ppm: A series of multiplets for the four protons on the aromatic ring. The meta-substitution pattern will lead to complex splitting.

-

~7.0-7.5 ppm: Two broad singlets for the two amide protons (-CONH₂), which may exchange with D₂O.

-

~4.7 ppm: A singlet for the two methylene protons adjacent to the ether oxygen (-OCH₂-).

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for:

-

~192 ppm: Aldehyde carbonyl carbon.

-

~168 ppm: Amide carbonyl carbon.

-

~110-160 ppm: Six distinct signals for the aromatic carbons.

-

~65 ppm: Methylene carbon (-OCH₂-).

-

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.06552.[3] Adducts with sodium [M+Na]⁺ at m/z 202.04746 may also be observed.[3]

-

Fragmentation: Common fragmentation pathways may include the cleavage of the ether bond or the loss of the acetamide side chain.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the aldehyde, the amide, and the ether-linked aromatic ring. This trifunctional nature makes it a highly versatile synthetic intermediate.

-

Aldehyde Group: This is the most reactive site, readily undergoing nucleophilic addition and condensation reactions. It can be converted into Schiff bases with primary amines, hydrazones with hydrazine derivatives, or used in Wittig or aldol-type reactions.[4] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Amide Group: The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (2-(3-formylphenoxy)acetic acid) and ammonia under strong acidic or basic conditions with heating.

-

Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The -OCH₂CONH₂ group is ortho-, para-directing, while the -CHO group is a meta-directing deactivator. The outcome of substitution reactions will depend on the reaction conditions.

Caption: Key reaction pathways for this compound.

Synthesis and Purification Protocol

The most direct and common method for synthesizing phenoxy acetamides is through a Williamson ether synthesis. This protocol adapts a standard procedure for this class of compounds.[4][5]

Causality: The synthesis relies on the deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde by a mild base, creating a nucleophilic phenoxide. This phenoxide then displaces the chloride from 2-chloroacetamide in an Sₙ2 reaction to form the desired ether linkage. Anhydrous polar aprotic solvents like acetone or DMF are chosen to facilitate the reaction while minimizing side reactions.

Step-by-Step Methodology

-

Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 2-chloroacetamide (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous acetone or dimethylformamide (DMF) to the flask until the solids are suspended and can be stirred effectively (approx. 10-15 mL per gram of 3-hydroxybenzaldehyde).

-

Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, ~80-90°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting 3-hydroxybenzaldehyde spot indicates completion. This typically takes 6-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid K₂CO₃ and wash the solid cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the final product as a solid.[4]

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry as described in Section 2.

Caption: Workflow for the synthesis and purification of the title compound.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, hazard information can be inferred from structurally similar compounds like its para-isomer, 2-(4-formylphenoxy)acetamide.[6]

Table 3: Inferred GHS Hazard Classifications

| Hazard Code | Description | Classification |

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |

Handling Recommendations

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust.[7]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8]

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in multi-step syntheses. Its value lies in the ability to selectively modify the aldehyde group while keeping the phenoxy acetamide core intact, or vice-versa.

-

Drug Discovery: It serves as a precursor for creating libraries of derivatives for high-throughput screening. The aldehyde can be converted into a wide array of functional groups to probe interactions with biological targets. The phenoxy acetamide motif itself is explored for various therapeutic activities.[1]

-

Materials Science: The structure can be incorporated into larger molecules, such as chalcones, which are investigated for their nonlinear optical properties and potential use in photonic applications.[2]

-

Ligand Synthesis: The molecule can be elaborated into more complex ligands for coordination chemistry or the development of chemical sensors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

-

Macsen Labs. (n.d.). Acetamide | 60-35-5 | Manufacturer & Supplier. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. Retrieved from [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Retrieved from [Link]

-

MDPI. (2020). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

-

PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

-

MDPI. (2023). Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group. Retrieved from [Link]

- Google Patents. (1938). US2106697A - Process for the manufacture of acetamide.

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. talenta.usu.ac.id [talenta.usu.ac.id]

- 6. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

2-(3-Formylphenoxy)acetamide safety and handling precautions

[1]

Executive Summary & Chemical Identity

This compound (CAS: 849015-95-8) is a bifunctional organic building block predominantly used in medicinal chemistry for the synthesis of complex pharmacophores, including hydrazone-based anti-infectives and enzyme inhibitors.[1][2] Its structure comprises a phenol ether core linking a meta-positioned aldehyde (formyl) group and an acetamide moiety.[1]

While valuable for its reactivity, this compound presents specific handling challenges driven by the oxidative instability of the aldehyde group and the potential for amide hydrolysis.[1] This guide integrates GHS hazard classifications with practical, field-proven handling protocols to ensure data integrity and personnel safety.[1]

Chemical Profile

| Property | Specification |

| CAS Number | 849015-95-8 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Key Moieties | Aryl Aldehyde (Reactive, Oxidizable), Primary Amide (H-bond donor) |

Hazard Identification & Mechanistic Risk Assessment

Effective safety protocols require understanding the mechanism of toxicity and instability, not just the hazard codes.[1]

GHS Classification (Derived from Isomeric Analogues)

Based on structural analogues (e.g., 2-(4-formylphenoxy)acetamide) and functional group analysis, this compound is classified as an Irritant and Harmful substance.[1]

| Hazard Category | H-Code | Risk Description | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Amide metabolic breakdown can burden renal systems; aldehyde reactivity with mucosal proteins.[1] |

| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation | Aldehydes are electrophilic; they react with nucleophilic residues (lysine/cysteine) on skin proteins, causing contact dermatitis.[1] |

| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation via aldehyde-mediated cross-linking.[1] |

Stability Risks (The "Silent" Hazard)[1]

-

Auto-oxidation: The formyl group (-CHO) at the meta position is susceptible to aerobic oxidation, converting the compound into 2-(3-carboxyphenoxy)acetamide .[1] This impurity alters stoichiometry in sensitive condensations (e.g., reductive aminations).[1]

-

Hygroscopicity: The amide group can coordinate water, facilitating hydrolysis or clumping, which complicates precise weighing.[1]

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient.[1] The following controls are mandatory for handling >100 mg quantities.

Decision Logic for Safety Controls

The following diagram outlines the logical flow for determining necessary precautions based on experimental scale and state.

Figure 1: Risk Assessment Logic for determining engineering controls based on handling scale.

Specific PPE Recommendations[1][4][5][6][7][8][9]

Handling & Storage Protocols

To maintain the "Formyl" integrity and prevent degradation to the carboxylic acid.[1]

Storage Workflow

-

Temperature: Store at 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde is the weak link; oxygen exclusion significantly extends shelf life.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.[1]

Handling "Best Practices"

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid.[1]

-

Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DMF.[1] Avoid protic solvents (methanol/ethanol) for long-term storage of solutions to prevent hemiacetal formation.[1]

Degradation Pathway Visualization

Understanding how the chemical fails is crucial for quality control.[1]

Figure 2: Primary degradation pathways.[1] Oxidation of the aldehyde is the dominant storage risk.[1]

Emergency Response Procedures

Spillage (Solid)[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don N95 mask and double gloves.[1]

-

Containment: Do not dry sweep (generates dust).[1] Use a wet wipe method or a vacuum with a HEPA filter.[1]

-

Neutralization: Clean the surface with a dilute soap solution followed by water.[1]

First Aid

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][3][4] The aldehyde group makes this an irritant; immediate dilution is critical to prevent corneal clouding.[1]

-

Skin Contact: Wash off with soap and water.[1][5][3][4][6] Do not use alcohol-based solvents (ethanol), as they may increase skin absorption.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting due to potential aspiration of foam/irritants.[1]

Waste Disposal & Environmental Considerations

This compound is an organic nitrogenous waste.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 601630, 2-(4-Formylphenoxy)acetamide (Isomeric Reference). Retrieved February 8, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-(4-formylphenoxy)acetamide.[1] Retrieved February 8, 2026, from [Link][1]

-

Royal Society of Chemistry. (2014). Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide and related compounds. RSC Advances. Retrieved February 8, 2026, from [Link][1]

A Senior Application Scientist's Guide to Determining the Solubility of 2-(3-Formylphenoxy)acetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Solubility

In the landscape of drug development, poor aqueous solubility is a primary contributor to compound attrition. It can severely limit oral bioavailability, compromise the quality of in vitro assay data, and create formidable challenges for formulation.[1] The Biopharmaceutics Classification System (BCS), a cornerstone of regulatory guidance from bodies like the ICH, categorizes drug substances based on their aqueous solubility and intestinal permeability, directly influencing the path to bioequivalence studies.[2][3][4] Therefore, the early and accurate characterization of a compound's solubility profile across a range of relevant solvents and pH conditions is not merely a routine task but a critical step in risk mitigation and strategic planning.

This guide centers on 2-(3-Formylphenoxy)acetamide (CAS: 849015-95-8), a compound with a molecular weight of 179.17 g/mol .[5] Its unique structure presents an interesting case study for solubility prediction and determination. Our objective is to provide a self-validating, scientifically-grounded framework that explains not just how to measure solubility, but why specific experimental choices are made, ensuring the integrity and utility of the resulting data.

Physicochemical Analysis and Solubility Prediction

The principle of "like dissolves like" is the bedrock of solubility prediction.[6] A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed examination of the this compound structure allows for an expert prediction of its behavior.

Molecular Structure: C₉H₉NO₃[7]

-

Aromatic Ring (Phenoxy group): This substantial part of the molecule is nonpolar and hydrophobic. It will favor interactions with nonpolar solvents through van der Waals forces.

-

Primary Amide (-CONH₂): This is a highly polar functional group. The N-H bonds act as hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[8] This group will drive solubility in polar, hydrogen-bonding solvents.[9][10]

-

Formyl Group (-CHO): The aldehyde group is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor.[11][12] This contributes to the molecule's overall polarity.

Predicted Solubility Profile: Based on this analysis, this compound is an amphiphilic molecule with both significant polar and nonpolar character.

-

Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): The polar amide and formyl groups will struggle to break the strong solute-solute hydrogen bonds to interact with a nonpolar solvent.

-

Low to Moderate Solubility in Water: While the amide and formyl groups can hydrogen bond with water, the large nonpolar aromatic ring will disrupt water's own hydrogen bonding network, limiting solubility.

-

Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule without the high energy cost of disrupting a strong hydrogen-bonding network like water's.

-

Moderate to Good Solubility in Alcohols (e.g., Ethanol, Methanol): Alcohols are protic and polar, capable of hydrogen bonding with the solute. Their alkyl chains can also interact favorably with the aromatic ring, providing a balanced solvent environment.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] A material is most likely to dissolve in a solvent with similar HSP values.[15]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility.[1][16] This method ensures that a true saturated solution is achieved, providing a definitive value for a given set of conditions. The following protocol is a self-validating system designed for accuracy and reproducibility.[17]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected solvents (HPLC grade or higher): Water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Hexane

-

Analytical balance (± 0.01 mg)

-

2 mL glass vials with screw caps

-

Orbital shaker or vial rotator with temperature control (set to 25 °C)

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated positive displacement pipettes

-

HPLC-UV system with a suitable column (e.g., C18)

-

Volumetric flasks for standard and sample preparation

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. Expertise Note: 24 hours is a standard starting point, but for some crystalline compounds, true equilibrium may take 48-72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration removes any remaining fine particulates that could falsely elevate the measured concentration. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

Dilution: Based on the predicted solubility, perform an accurate dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method against a set of calibration standards prepared in the same solvent. The concentration is determined from the calibration curve.

-

Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Data Presentation and Interpretation (Illustrative Data)

As no published data exists, the following table presents a set of hypothetical but chemically plausible solubility values for this compound, based on the structural analysis in Section 2.0.

Table 1: Hypothetical Equilibrium Solubility of this compound at 25 °C

| Solvent | Solvent Type | Relative Polarity | Dielectric Constant | Hypothetical Solubility (mg/mL) |

| Hexane | Nonpolar | 0.009 | 1.9 | < 0.01 |

| Dichloromethane | Polar Aprotic | 0.309 | 9.1 | 5.2 |

| Acetone | Polar Aprotic | 0.355 | 21 | 25.8 |

| Ethanol | Polar Protic | 0.654 | 24.6 | 15.5 |

| Methanol | Polar Protic | 0.762 | 32.7 | 18.9 |

| Water | Polar Protic | 1.000 | 80.1 | 0.4 |

| DMSO | Polar Aprotic | 0.444 | 47 | > 100 |

Solvent property data sourced from multiple chemical references.[18][19]

Interpretation of Illustrative Results

The hypothetical data aligns perfectly with our initial predictions.

-

DMSO shows the highest solvating power. Its high polarity and strong hydrogen bond accepting capability make it an excellent solvent for the polar amide and formyl groups, while still being able to accommodate the nonpolar aromatic ring.

-

Acetone , another polar aprotic solvent, also demonstrates high solubility, reinforcing the importance of the molecule's polar functional groups.

-

Methanol and Ethanol show good, but lower, solubility compared to acetone. As protic solvents, they must expend energy to break their own hydrogen bonds to solvate the solute.[20]

-

Water is a poor solvent. The energetic penalty of creating a cavity in the highly structured water network for the nonpolar phenoxy group is too great, leading to very low solubility despite the potential for hydrogen bonding.

-

Hexane , being entirely nonpolar, is unable to overcome the strong solute-solute interactions (hydrogen bonding) of the solid crystal lattice, resulting in negligible solubility.

-

Dichloromethane (DCM) shows intermediate solubility, capable of interacting with the polar groups via dipole-dipole forces but lacking the hydrogen bonding ability of other solvents.

Solute-Solvent Interaction Diagram

Caption: Predicted Intermolecular Forces Driving Solubility.

Conclusion

This guide has established a comprehensive, scientifically rigorous framework for determining the solubility of this compound. By integrating theoretical prediction based on molecular structure with a detailed, best-practice experimental protocol, researchers can confidently generate the high-quality data essential for decision-making in drug development. The provided methodology emphasizes self-validation and a deep understanding of the underlying chemical principles, ensuring that the generated solubility data is not just a number, but an actionable insight into the behavior of a novel chemical entity. Adherence to these principles is paramount for advancing compounds with the highest probability of success.

References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

ICH M9: Biopharmaceutics Classification System-Based Biowaivers. European Medicines Agency. Available at: [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

-

Solubility Parameters: Theory and Application. American Institute for Conservation. Available at: [Link]

-

Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

This compound (C9H9NO3). PubChem. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. ICH. Available at: [Link]

-

Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

2-(4-Formylphenoxy)acetamide. PubChem. Available at: [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

-

Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]

-

Solvent Polarity Table. Scribd. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]

-

The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. PMC. Available at: [Link]

-

Solubility of Amides. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH M9 Guideline on BCS-based Biowaivers - ECA Academy [gmp-compliance.org]

- 5. 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. www1.chem.umn.edu [www1.chem.umn.edu]

- 20. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Formylphenoxy)acetamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Formylphenoxy)acetamide, a member of the phenoxyacetamide class of organic compounds. While the specific historical discovery of this molecule remains nuanced, its synthesis is readily achieved through established methodologies such as the Williamson ether synthesis. This document details the chemical properties, a robust synthesis protocol, and explores its significant potential as a monoamine oxidase (MAO) inhibitor, a target of considerable interest in the treatment of depression and neurodegenerative disorders. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of novel therapeutic agents.

Introduction: The Phenoxyacetamide Scaffold

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including but not limited to, antiviral, antibacterial, analgesic, and anti-leukemia agents.[1] The phenoxy moiety can enhance a compound's ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking, thereby improving selectivity and potency.[1] The acetamide group, also a common feature in many pharmaceuticals, contributes to the molecule's polarity and potential for hydrogen bonding interactions.[2] The convergence of these two functional groups in the phenoxyacetamide structure creates a platform for the development of novel drugs with diverse pharmacological profiles.

Discovery and History of this compound

The precise first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. However, its synthesis falls under the well-established Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850. This reaction remains a cornerstone of ether synthesis in both academic and industrial settings.

The broader class of phenoxyacetamides gained significant attention in medicinal chemistry throughout the 20th century. The journey of monoamine oxidase inhibitors (MAOIs) began serendipitously in the 1950s with the discovery of the antidepressant effects of iproniazid, a drug initially developed for tuberculosis.[3][4] This discovery led to the monoamine theory of depression and spurred the development of numerous MAOIs.[3]

More recently, a 2018 study published in Molecules detailed the synthesis and evaluation of a series of 2-phenoxyacetamide analogues, including this compound, as potent and selective monoamine oxidase inhibitors.[5] This research highlights the continued interest in the phenoxyacetamide scaffold for developing novel therapeutics for neurological disorders. While this may not be the first-ever synthesis of the compound, it provides a modern, peer-reviewed protocol and establishes a key biological activity.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[6]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [6] |

| Molecular Weight | 179.17 g/mol | [6] |

| Appearance | Solid | |

| CAS Number | 849015-95-8 |

Synthesis of this compound

The synthesis of this compound is reliably achieved through a nucleophilic substitution reaction, a classic example of the Williamson ether synthesis.[5] This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

Reaction Principle

The synthesis proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of 3-hydroxybenzaldehyde with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group.

Experimental Protocol

The following protocol is adapted from the general method described for the synthesis of 2-phenoxyacetamide analogues.[5]

Materials:

-

3-Hydroxybenzaldehyde

-

2-Chloroacetamide

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Reagent: Add 2-chloroacetamide (1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[7][8] The inhibition of MAOs leads to an increase in the concentration of these neurotransmitters, which is a key mechanism for the treatment of depression.[7] There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibitors of these isoforms have different therapeutic applications. For instance, selective MAO-B inhibitors are used in the management of Parkinson's disease.[8]

A study on 2-phenoxyacetamide analogues revealed that these compounds are potent inhibitors of both MAO-A and MAO-B.[5] The inhibitory activity is influenced by the nature and position of the substituents on the phenoxy ring. While the specific inhibitory constants for this compound were not detailed in the referenced study, the general findings for the class suggest its potential as a modulator of monoamine oxidase activity.

Signaling Pathway

Caption: Mechanism of MAO inhibition by this compound.

Future Directions and Applications

The identification of this compound as a potential monoamine oxidase inhibitor opens avenues for further research and development. Key areas of future investigation include:

-

Determination of IC₅₀ and Selectivity: Quantifying the inhibitory potency (IC₅₀ values) of this compound against both MAO-A and MAO-B is crucial to determine its selectivity and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Further structural modifications of the molecule could lead to the development of more potent and selective inhibitors.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of depression and neurodegenerative diseases are necessary to evaluate the in vivo efficacy and safety profile of the compound.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship, is essential for its development as a drug candidate.

Conclusion

This compound is a readily synthesizable molecule belonging to the pharmacologically significant class of phenoxyacetamides. While its specific discovery history is not well-documented, its role as a potential monoamine oxidase inhibitor positions it as a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders. This technical guide provides a foundational understanding of its synthesis, properties, and biological context, encouraging further exploration by the scientific community.

References

-

Kumar, A., & Sharma, S. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

-

Wikipedia. Monoamine oxidase inhibitor. [Link]

-

Shen, W., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620. [Link]

-

ResearchGate. A QSAR study of some Phenoxyacetamide derivatives as a MAO-A inhibitor. [Link]

-

López-Muñoz, F., & Alamo, C. (2009). Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. Current pharmaceutical design, 15(14), 1563–1586. [Link]

-

Bowden, N. A., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & medicinal chemistry letters, 25(5), 1133–1138. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(7), 1597-1629. [Link]

-

ResearchGate. Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. [Link]

-

Amsterdam, J. D., & Shults, J. (2014). Early Development of Monoamine Oxidase Inhibitors. Psychiatric Annals, 44(12), 563-566. [Link]

-

Front Psychiatry. On the Origins of MAOI Misconceptions: Reaffirming their Role in Melancholic Depression. [Link]

-

Frontiers in Chemistry. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

-

Al-Salahi, R., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & medicinal chemistry, 16(5), 2378–2386. [Link]

-

Shen, W., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules (Basel, Switzerland), 19(11), 18620–18642. [Link]

-

Psychiatrist.com. MAOI Antidepressants: A History Being Rewritten. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. psychiatrist.com [psychiatrist.com]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]